molecular formula C6H12O6 B12404685 D-Fructose (U-13C6)

D-Fructose (U-13C6)

Cat. No.: B12404685
M. Wt: 181.15 g/mol
InChI Key: BJHIKXHVCXFQLS-KDHXKIPLSA-N
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Description

D-Fructose (U-13C6): is a uniformly labeled isotopic form of D-fructose, where all six carbon atoms are replaced with carbon-13 isotopes. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Fructose (U-13C6) is synthesized by incorporating carbon-13 into the glucose molecule, which is then isomerized to fructose. The process involves the use of carbon-13 labeled glucose as a starting material, which undergoes enzymatic or chemical isomerization to produce D-Fructose (U-13C6) .

Industrial Production Methods: The industrial production of D-Fructose (U-13C6) typically involves the fermentation of carbon-13 enriched substrates by microorganisms that naturally produce fructose. This method ensures a high yield of uniformly labeled fructose .

Chemical Reactions Analysis

Types of Reactions: D-Fructose (U-13C6) undergoes various chemical reactions, including:

    Oxidation: D-Fructose can be oxidized to form D-gluconic acid or other oxidized derivatives.

    Reduction: It can be reduced to form sugar alcohols such as sorbitol.

    Substitution: Various substitution reactions can occur, where functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Conditions vary depending on the substituent, but often involve acidic or basic catalysts.

Major Products:

Scientific Research Applications

D-Fructose (U-13C6) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Fructose (U-13C6) involves its incorporation into metabolic pathways where it behaves similarly to natural fructose. It is metabolized by enzymes such as fructokinase and aldolase, leading to the production of intermediates like fructose-1,6-bisphosphate. These intermediates are further processed in glycolysis and gluconeogenesis pathways .

Comparison with Similar Compounds

    D-Glucose (U-13C6): Another uniformly labeled compound used in metabolic studies.

    D-Mannose (U-13C6): Used in glycosylation studies.

    D-Galactose (U-13C6): Employed in studies of galactose metabolism.

Uniqueness: D-Fructose (U-13C6) is unique due to its specific role in studying fructose metabolism and its implications in metabolic disorders. Its uniform labeling allows for precise tracking in metabolic studies, making it a valuable tool in research .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1

InChI Key

BJHIKXHVCXFQLS-KDHXKIPLSA-N

Isomeric SMILES

C(C(=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

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